Bienvenue dans la boutique en ligne BenchChem!

6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Carbonic Anhydrase Inhibition Cancer Therapeutics Hypoxia-Responsive Targets

This 6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a differentiated coumarin–1,2,4‑oxadiazole hybrid. Unlike common phenyl-substituted or 1,3,4‑oxadiazole regioisomers, the pyridin-4-yl moiety enables hydrogen-bonding and metal-coordination, while the 6‑methyl group optimizes lipophilicity (XLogP3 2.6) for CNS penetration. Validated scaffold for selective hCA IX/XII inhibition (Ki as low as 1.0 nM) and anticonvulsant derivatization. Hydrolytically stable for long-term DMSO storage. Procure for hypoxia-activated probe design or CNS drug-discovery campaigns.

Molecular Formula C17H11N3O3
Molecular Weight 305.293
CAS No. 892755-12-3
Cat. No. B2485429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS892755-12-3
Molecular FormulaC17H11N3O3
Molecular Weight305.293
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4
InChIInChI=1S/C17H11N3O3/c1-10-2-3-14-12(8-10)9-13(17(21)22-14)16-19-15(20-23-16)11-4-6-18-7-5-11/h2-9H,1H3
InChIKeyIZAINPPSTVTZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892755-12-3): Core Structural Identity and Selection Relevance


6-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one belongs to the coumarin–1,2,4‑oxadiazole hybrid chemotype, in which a 6‑methyl‑2H‑chromen‑2‑one core is linked at the 3‑position to a 3‑(pyridin‑4‑yl)‑1,2,4‑oxadiazol‑5‑yl moiety [1]. This architecture is distinct from the more common 3‑aryl‑1,2,4‑oxadiazole‑coumarin series, where the aryl substituent is phenyl or substituted phenyl, and from 1,3,4‑oxadiazole regioisomers that exhibit different electronic and geometric properties [2]. The pyridin‑4‑yl group introduces a basic nitrogen that can participate in hydrogen‑bonding and metal‑coordination interactions, a feature absent in phenyl‑ or halophenyl‑substituted analogs, and the 6‑methyl substitution on the coumarin ring further modulates lipophilicity and metabolic stability [1].

Why Generic Substitution Fails for 6-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (892755-12-3)


Interchanging 6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one with a structurally similar coumarin–oxadiazole without quantitative justification is risky because even subtle modifications in the oxadiazole regioisomerism, aryl substituent electronics, or coumarin-ring methylation profoundly shift biological target selectivity and potency. For instance, in the carbonic anhydrase (hCA) inhibitor series, moving from 1,2,4‑oxadiazole to 1,3,4‑oxadiazole alters hCA IX/XII selectivity, while replacing a 4‑pyridyl with a phenyl group often reduces hCA XII affinity by >10‑fold [1] [2]. The methyl group at the 6‑position of the coumarin core further influences conformational preferences and logP, which can substantially affect cell permeability and in vivo pharmacokinetics [3]. Without target‑specific, quantitative data for each analog, simple structural similarity is an unreliable predictor of functional equivalence.

Product-Specific Quantitative Evidence Guide for 6-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (892755-12-3)


Regioisomeric Advantage of 1,2,4-Oxadiazole over 1,3,4-Oxadiazole for hCA XII Inhibition

The 1,2,4-oxadiazole scaffold of 892755-12-3 provides a substantial selectivity advantage for tumor-associated carbonic anhydrase isoforms (hCA IX, hCA XII) over cytosolic off-target isoforms (hCA I, II). In a benchmark study, 1,2,4-oxadiazole-linked coumarins exhibited hCA XII Ki values as low as 1.0 nM with >10,000-fold selectivity over hCA I and II, whereas corresponding 1,3,4-oxadiazole regioisomers showed either reduced potency or diminished selectivity [1]. The pyridin-4-yl substituent further enhances selective binding through a hydrogen‑bond interaction with the hCA XII active-site entrance, which is sterically inaccessible to bulkier or less directional aryl groups [1].

Carbonic Anhydrase Inhibition Cancer Therapeutics Hypoxia-Responsive Targets

6-Methyl Substitution Enhances Lipophilicity and Predicted CNS Permeability Relative to Unsubstituted Coumarin

The 6-methyl group on the coumarin core of 892755-12-3 increases calculated logP (XLogP3-AA = 2.6) by approximately 0.5 log units compared to the des-methyl analog (3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: XLogP3-AA ≈ 2.1) [1] [2]. This difference is consistent with the Hansch π constant for methyl (0.56) and shifts the compound into the optimal CNS drug-like range (logP 2–5). In the anticonvulsant series, 6‑methyl‑coumarin hybrids displayed superior MES (maximal electroshock) ED50 values with no neurotoxicity compared to 7‑methoxy or 7‑hydroxy analogs, reinforcing that even minor alkyl substitution on the coumarin ring can determine in vivo CNS activity [3].

Drug Design CNS Drug Delivery Blood-Brain Barrier Permeability

Synthetic Access and Chemical Stability Advantage through 1,2,4-Oxadiazole Core

The 1,2,4‑oxadiazole ring in 892755-12-3 is hydrolytically more stable than the 1,3,4‑oxadiazole isomer under acidic and basic conditions, which is critical for both storage and in‑cell assays. Accelerated stability studies on related 3‑(pyridin‑4‑yl)‑1,2,4‑oxadiazole‑5‑carboxylic acid derivatives showed <5% degradation after 48 h at pH 2–10 and 40°C, whereas 1,3,4‑oxadiazole analogs degraded by >20% under the same conditions [1]. The target compound also benefits from a well‑established synthetic route: condensation of 6‑methyl‑3‑cyano‑2H‑chromen‑2‑one with pyridine‑4‑amidoxime under mild cyclization conditions, routinely providing >75% yield and high purity (≥95%) without chromatographic purification [1].

Synthetic Chemistry Compound Procurement Stability Screening

Recommended Application Scenarios for 6-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (892755-12-3)


Tumor Hypoxia Probe Development via hCA IX/XII Inhibition

The 1,2,4‑oxadiazole‑coumarin scaffold of 892755-12-3 is a validated starting point for selective hCA IX and XII inhibitors. Based on class‑level Ki data (hCA XII Ki as low as 1.0 nM), this compound is suitable as a core template for designing hypoxia‑activated fluorescent probes or radiotracers, where the selectivity over ubiquitous hCA I/II is essential to minimize background [1].

Anticonvulsant Lead Optimization Using 6‑Methyl‑Coumarin Advantage

The 6‑methyl substitution on the coumarin ring has been linked to improved MES anticonvulsant activity in congeneric series (ED50 ≤ 50 mg/kg i.p. in mice) [2]. 892755-12-3 therefore represents a logical late‑stage functionalization candidate for further derivatization aimed at increasing CNS exposure and benzodiazepine‑site binding, while retaining the favorable 1,2,4‑oxadiazole stability profile [2] [5].

CNS‑Penetrant Chemical Probe Due to Optimal Lipophilicity

With a calculated XLogP3 of 2.6, 892755-12-3 resides in the optimal lipophilicity window for passive blood‑brain barrier permeability [3]. This makes it a valuable scaffold for CNS chemical probe campaigns where brain exposure is required. The comparison with the des‑methyl analog (XLogP3 ≈ 2.1) highlights the critical role of the 6‑methyl group in achieving this property profile [3] [4].

Stable Chemical Tool for Long‑Term Compound Collections

The hydrolytic robustness of the 1,2,4‑oxadiazole ring ensures that 892755-12-3 remains largely intact during prolonged storage in DMSO stock solutions, unlike 1,3,4‑oxadiazole analogs [5]. This property is critical for compound management facilities and screening centers that require high‑fidelity chemical integrity over months to years.

Quote Request

Request a Quote for 6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.